Physicochemical Profiling and Solubility Optimization of 4-Carbamoyl-3-Chlorobenzoic Acid: A Technical Guide for Preclinical Development
Physicochemical Profiling and Solubility Optimization of 4-Carbamoyl-3-Chlorobenzoic Acid: A Technical Guide for Preclinical Development
Introduction & Structural Analysis4-Carbamoyl-3-chlorobenzoic acid (CAS: 2229264-02-0) [1] is a highly functionalized aromatic building block of significant interest in targeted drug discovery. The molecule features three distinct functional groups on a benzene scaffold: a carboxylic acid (-COOH), a chloro substituent (-Cl), and a carbamoyl group (-CONH₂).
As a Senior Application Scientist, understanding the causality between these structural motifs and the compound's macroscopic properties is critical for downstream formulation. The electron-withdrawing nature of the chloro and carbamoyl groups inductively increases the acidity of the carboxylic acid, lowering its pKa compared to unsubstituted benzoic acid. Concurrently, the carbamoyl group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This promotes the formation of a robust, highly ordered crystal lattice. High crystal lattice energy directly antagonizes aqueous solvation, meaning that despite its polarity, the intrinsic solubility of the unionized form is expected to be exceptionally low.
Core Physicochemical Properties
The following table summarizes the theoretical and calculated physicochemical properties of 4-carbamoyl-3-chlorobenzoic acid based on its structural moieties.
| Property | Value / Description | Impact on Formulation & Assays |
| CAS Number | 2229264-02-0 | Primary chemical identifier. |
| Molecular Formula | C₈H₆ClNO₃ | Defines stoichiometric mass. |
| Molecular Weight | 199.59 g/mol | Small molecule, favorable for high permeability. |
| Predicted pKa | ~ 3.5 – 3.8 (Acidic) | Highly pH-dependent solubility profile. |
| Predicted LogP | ~ 1.5 – 1.8 | Moderate lipophilicity; drives membrane partitioning. |
| H-Bond Donors (HBD) | 3 (-OH, -NH₂) | Increases crystal lattice energy; lowers intrinsic solubility. |
| H-Bond Acceptors (HBA) | 3 (C=O, C=O, -OH) | Facilitates interactions with polar solvents and targets. |
Experimental Workflows for Physicochemical Characterization
Predictive models are insufficient for late-stage preclinical candidate selection. The complex interplay between lattice energy and solvation requires rigorous, self-validating empirical protocols.
Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)
The Causality: Standard aqueous potentiometric titration fails for compounds with low intrinsic solubility like 4-carbamoyl-3-chlorobenzoic acid, as the unionized species precipitates before the inflection point is reached. To circumvent this, we introduce an organic cosolvent (e.g., methanol) to lower the dielectric constant of the medium and solubilize the unionized form. The Self-Validating Protocol: We employ the [2] to ensure internal consistency.
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Preparation: Prepare 0.15 M KCl aqueous solutions containing varying weight percentages of methanol (e.g., 30%, 40%, 50%, and 60%).
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Titration: Dissolve the analyte and perform potentiometric titrations across these cosolvent ratios to determine the apparent pKa (psKa) for each mixture.
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Plotting: Plot the term (psKa + log[H₂O]) against the inverse of the dielectric constant (1/ε).
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Validation Check: Extrapolate the linear regression to 1/ε of pure water. An R² > 0.99 validates the accuracy of the extrapolated aqueous pKa. If the relationship is non-linear, it indicates specific solute-solvent interactions (e.g., preferential solvation), invalidating the run and requiring a different cosolvent.
Thermodynamic Solubility via Saturation Shake-Flask (SSF)
The Causality: Kinetic solubility assays (e.g., solvent-shift from DMSO) only measure the precipitation point of a supersaturated solution, often yielding artificially high values due to metastable states as noted in the [3]. Thermodynamic solubility measures the true equilibrium between the lowest-energy solid lattice and the solution phase. The Self-Validating Protocol:
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Saturation: Add an excess of crystalline 4-carbamoyl-3-chlorobenzoic acid to buffered media (pH 1.2, 4.5, and 7.4) to ensure a saturated system.
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Incubation: Agitate the suspensions at 37°C.
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Validation Check 1 (Equilibrium): Sample the supernatant at 24 hours and 48 hours. Analyze via LC-UV or LC-MS/MS. Equilibrium is validated only if the concentration difference between the two time points is < 5%.
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Validation Check 2 (Phase Stability): Isolate the residual solid pellet via ultracentrifugation. Analyze the pellet using X-Ray Powder Diffraction (XRPD). The assay is only valid if the XRPD diffractogram matches the starting material. If the solid has converted to a hydrate or a salt form (e.g., sodium salt at pH 7.4), the measured solubility corresponds to the new phase, not the original polymorph, as established in recent [4].
Solubility Optimization Strategies
Based on the Henderson-Hasselbalch relationship, the solubility of 4-carbamoyl-3-chlorobenzoic acid is fundamentally tied to the pH of the environment.
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Gastric Conditions (pH < 3.5): The compound exists predominantly in its unionized form. LogD approaches LogP (~1.6). Solubility is limited strictly by the intrinsic solubility (S₀).
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Intestinal Conditions (pH > 5.5): The carboxylic acid is fully ionized. LogD drops significantly (< 0), and solubility increases exponentially.
Formulation Approaches: To overcome the low intrinsic solubility in acidic environments, salt screening is the primary strategy. Forming a sodium or potassium salt at the carboxylic acid moiety will drastically alter the crystal lattice, bypassing the strong H-bond network of the free acid and enhancing the dissolution rate in the gastrointestinal tract.
Visualizations
Fig 1. Self-validating saturation shake-flask workflow for thermodynamic solubility.
Fig 2. pH-dependent solubility and permeability logic for 4-carbamoyl-3-chlorobenzoic acid.
References
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Title: 4-Carbamoyl-3-chlorobenzoic acid | CAS#:2229264-02-0 Source: Chemsrc URL: [Link]
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Title: pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]
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Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]
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Title: Towards more accurate solubility measurements with real time monitoring: a carvedilol case study Source: RSC Advances URL: [Link]
